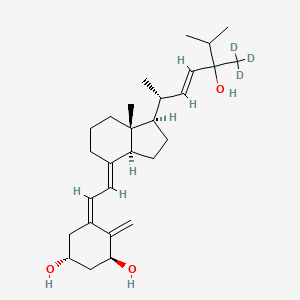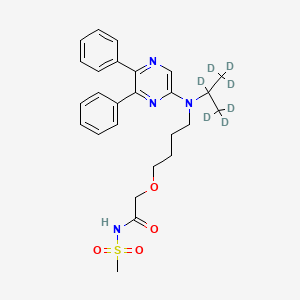
Selexipag-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selexipag-d7 is a deuterated form of Selexipag, a selective prostacyclin receptor agonist used primarily for the treatment of pulmonary arterial hypertension (PAH). This compound is designed to mimic the pharmacological effects of Selexipag while potentially offering improved pharmacokinetic properties due to the presence of deuterium atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Selexipag involves several key steps:
Formation of the Pyrazine Ring: The initial step involves the reaction of 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.
Esterification: This intermediate is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester.
Hydrolysis: The ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid.
Final Coupling: The acid is then reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag.
Industrial Production Methods
The industrial production of Selexipag follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Selexipag undergoes several types of chemical reactions:
Hydrolysis: The acylsulfonamide group is hydrolyzed by hepatic carboxylesterase 1 to yield its active metabolite, ACT-333679.
Oxidation: Oxidative metabolism catalyzed by CYP3A4 and CYP2C8 results in hydroxylated and dealkylated products.
Glucuronidation: UGT1A3 and UGT2B7 are involved in the glucuronidation of the active metabolite.
Common Reagents and Conditions
Hydrolysis: Catalyzed by hepatic carboxylesterase 1.
Oxidation: Catalyzed by CYP3A4 and CYP2C8.
Glucuronidation: Involves UGT1A3 and UGT2B7 enzymes.
Major Products
ACT-333679: The active metabolite formed by hydrolysis.
Hydroxylated and Dealkylated Products: Formed through oxidative metabolism.
Glucuronides: Formed through glucuronidation.
Applications De Recherche Scientifique
Selexipag-d7 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Selexipag.
Biology: Employed in biological studies to understand the interaction of prostacyclin receptor agonists with cellular targets.
Mécanisme D'action
Selexipag-d7 and its active metabolite, ACT-333679, act as selective agonists of the prostacyclin receptor (IP receptor). Binding to this receptor leads to increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation . These effects are beneficial in the treatment of pulmonary arterial hypertension as they reduce elevated pressure in the pulmonary arteries and improve blood flow .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iloprost: A prostacyclin analog used for the treatment of PAH.
Treprostinil: Another prostacyclin analog with similar therapeutic applications.
Beraprost: A synthetic analog of prostacyclin used in the management of PAH.
Uniqueness
Selexipag-d7 is unique due to its selective action on the prostacyclin receptor and its improved pharmacokinetic properties resulting from deuterium substitution. This leads to a longer half-life and potentially fewer side effects compared to other prostacyclin analogs .
Propriétés
Formule moléculaire |
C26H32N4O4S |
|---|---|
Poids moléculaire |
503.7 g/mol |
Nom IUPAC |
2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]-N-methylsulfonylacetamide |
InChI |
InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i1D3,2D3,20D |
Clé InChI |
QXWZQTURMXZVHJ-ZGBMZCDDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


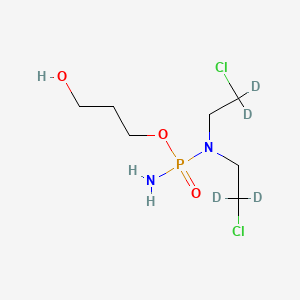
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)

![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
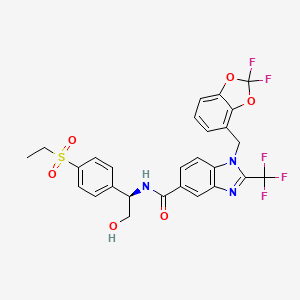
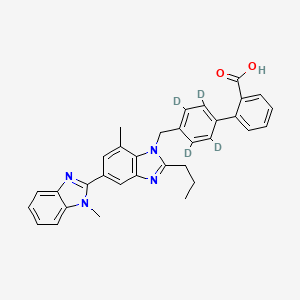
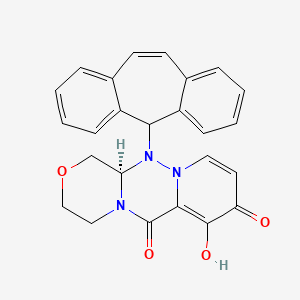
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)
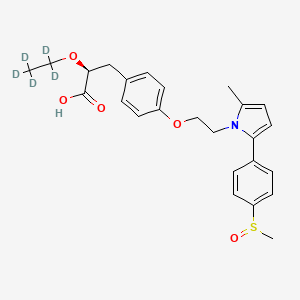
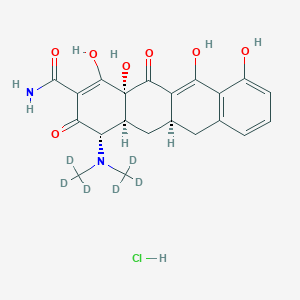


![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)
